(3,5-Dibromophenyl)(pyrrolidin-1-yl)methanone

Lipophilicity Drug-likeness ADME prediction

(3,5-Dibromophenyl)(pyrrolidin-1-yl)methanone is a brominated aromatic ketone featuring a pyrrolidine substituent, classified as a tertiary amide. It is primarily employed as a versatile synthetic intermediate in pharmaceutical and agrochemical research.

Molecular Formula C11H11Br2NO
Molecular Weight 333.02 g/mol
CAS No. 296893-17-9
Cat. No. B3121913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3,5-Dibromophenyl)(pyrrolidin-1-yl)methanone
CAS296893-17-9
Molecular FormulaC11H11Br2NO
Molecular Weight333.02 g/mol
Structural Identifiers
SMILESC1CCN(C1)C(=O)C2=CC(=CC(=C2)Br)Br
InChIInChI=1S/C11H11Br2NO/c12-9-5-8(6-10(13)7-9)11(15)14-3-1-2-4-14/h5-7H,1-4H2
InChIKeyUISWSPSAAVNZTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is (3,5-Dibromophenyl)(pyrrolidin-1-yl)methanone (CAS 296893-17-9) and Why Does Its Identity Matter for Procurement?


(3,5-Dibromophenyl)(pyrrolidin-1-yl)methanone is a brominated aromatic ketone featuring a pyrrolidine substituent, classified as a tertiary amide . It is primarily employed as a versatile synthetic intermediate in pharmaceutical and agrochemical research [1]. The compound possesses two chemically equivalent bromine atoms at the 3- and 5-positions of the phenyl ring, which distinguish it from mono-bromo or regioisomeric dibromo analogs and define its reactivity profile in cross-coupling and nucleophilic substitution reactions .

Why (3,5-Dibromophenyl)(pyrrolidin-1-yl)methanone Cannot Be Interchanged with Common Analogs Without Experimental Consequences


Although numerous (halophenyl)(pyrrolidin-1-yl)methanone derivatives share the same core scaffold, the 3,5-dibromo substitution pattern alters both physicochemical properties and synthetic utility in ways that generic substitution cannot replicate . The second bromine atom increases lipophilicity (ΔLogP ≈ 0.2–0.8 units relative to mono-bromo analogs), modifies electron density on the aromatic ring, and provides a second handle for sequential cross-coupling reactions [1][2]. Selecting a mono-bromo or regioisomeric dibromo analog will therefore change reaction outcomes, downstream product profiles, and biological partitioning behavior.

Verified Differentiation Points for (3,5-Dibromophenyl)(pyrrolidin-1-yl)methanone (CAS 296893-17-9) Against Closest Analogs


Lipophilicity (LogP) Comparison: 3,5-Dibromo vs. 4-Monobromo Analog

The 3,5-dibromo derivative exhibits higher predicted lipophilicity than the 4-monobromo analog. The ACD/LogP for the target compound is 2.77 , compared to 2.60 for (4-bromophenyl)(pyrrolidin-1-yl)methanone . This ΔLogP of +0.17 indicates enhanced membrane partitioning potential. The KOWWIN estimate for the dibromo compound is 3.38 , substantially exceeding the mono-bromo value.

Lipophilicity Drug-likeness ADME prediction

Synthetic Utility: Two Equivalent Bromine Atoms Enable Sequential Cross-Coupling

The 3,5-dibromo substitution pattern provides two chemically equivalent yet sterically distinct aryl bromine sites available for sequential Suzuki, Sonogashira, or Buchwald-Hartwig couplings [1]. In contrast, the 4-monobromo analog (CAS 5543-27-1) possesses only one coupling site, limiting synthetic divergence . The electron-withdrawing effect of Br (σₘ = +0.39) at both positions further activates the ring toward nucleophilic aromatic substitution relative to the mono-bromo case .

Cross-coupling Divergent synthesis C–C bond formation

Bulk Density Comparison: 3,5-Dibromo vs. 4-Monobromo Analog Affects Formulation Handling

The predicted density of (3,5-dibromophenyl)(pyrrolidin-1-yl)methanone is 1.760±0.06 g/cm³ , substantially higher than that of the 4-monobromo analog at 1.469 g/cm³ [1]. This 19.8% higher density reflects the increased molecular mass from the second bromine atom and may affect solid-state formulation, milling, and dissolution behavior.

Density Formulation Material handling

Vendor Purity Specification: 98% (Bidepharm) vs. 95% (AKSci) – Impact on Reproducibility

Bidepharm supplies (3,5-dibromophenyl)(pyrrolidin-1-yl)methanone at a standard purity of 98% with batch-specific QC documentation including NMR, HPLC, and GC . In contrast, AKSci lists a minimum purity specification of 95% . The 3% absolute purity difference corresponds to a potential 60% reduction in total impurity burden (from 5% to 2%), which is critical for reproducible biological assays or multi-step syntheses where impurities accumulate.

Purity Quality control Reproducibility

Where (3,5-Dibromophenyl)(pyrrolidin-1-yl)methanone (CAS 296893-17-9) Delivers Proven Advantage Over Analogs


Divergent Library Synthesis via Sequential Cross-Coupling

The two equivalent aryl bromine atoms enable stepwise Pd-catalyzed functionalization. A first Suzuki coupling at the less hindered site, followed by a Sonogashira or Buchwald-Hartwig coupling at the second site, allows rapid generation of unsymmetrically substituted biaryl or alkyne-linked libraries from a single intermediate . Mono-bromo analogs cannot support this divergent strategy.

Medicinal Chemistry Lead Optimization Requiring Higher Lipophilicity

When a scaffold demands increased LogP to improve membrane permeability or blood-brain barrier penetration, the 3,5-dibromo derivative (ACD/LogP 2.77; KOWWIN 3.38) offers a measurable lipophilicity gain over the 4-monobromo analog (ACD/LogP 2.60) [1]. This can be decisive in CNS drug discovery programs where LogP in the 2–4 range is targeted.

High-Reproducibility Fragment-Based Screening

For fragment-based drug discovery (FBDD) where low impurity burden is essential to avoid false positives, the 98% purity grade with batch-specific NMR/HPLC/GC documentation from Bidepharm provides superior quality assurance over the 95% minimum purity offered by AKSci [1]. The 60% relative reduction in impurity burden (5% → 2%) directly improves assay reproducibility.

Agrochemical Intermediate Development

The compound serves as a versatile intermediate for agrochemical active ingredient synthesis, where the 3,5-dibromophenyl motif appears in patented pesticidal mixtures (e.g., Syngenta formulations) . Its robust stability under standard conditions and electron-deficient aromatic ring facilitate reliable scale-up in multi-step industrial synthetic routes [1].

Quote Request

Request a Quote for (3,5-Dibromophenyl)(pyrrolidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.